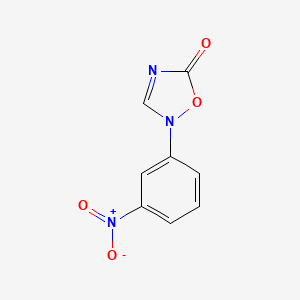
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is an organic compound with the molecular formula C9H18OSi. It is a derivative of hexynol, featuring a trimethylsilyl group and a methylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hex-5-yn-1-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Hex-5-yn-1-ol is reacted with trimethylsilyl chloride in the presence of a base to form 6-(trimethylsilyl)hex-5-yn-1-ol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is employed for reduction.
Substitution: Nucleophiles such as fluoride ions (from TBAF - Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne results in an alkene or alkane.
Wissenschaftliche Forschungsanwendungen
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be selectively removed, allowing for further functionalization. The alkyne and methylidene groups provide sites for addition reactions, enabling the formation of diverse products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trimethylsilyl)hex-5-yn-1-ol: This compound lacks the methylidene group, making it less reactive in certain types of reactions.
3-Methylidenehex-5-yn-1-ol: This compound lacks the trimethylsilyl group, affecting its stability and reactivity.
Hex-5-yn-1-ol: The parent compound without any substituents, offering a simpler structure but reduced functionality.
Uniqueness
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is unique due to the presence of both the trimethylsilyl and methylidene groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
138851-63-5 |
|---|---|
Molekularformel |
C10H18OSi |
Molekulargewicht |
182.33 g/mol |
IUPAC-Name |
3-methylidene-6-trimethylsilylhex-5-yn-1-ol |
InChI |
InChI=1S/C10H18OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h11H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
YIVFHTXAOPQWEO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCC(=C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

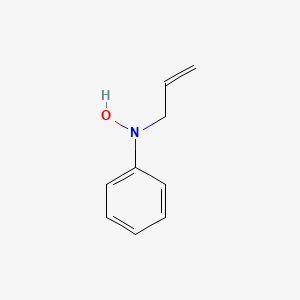
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
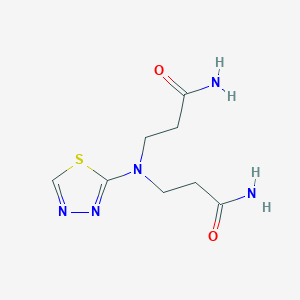
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
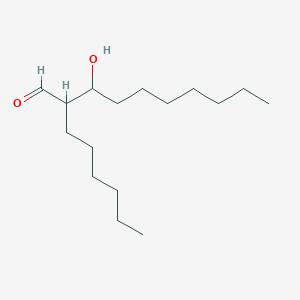
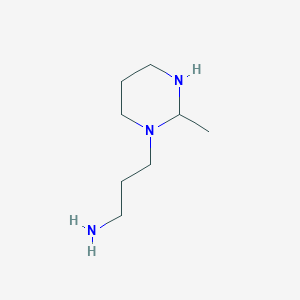
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

